Caspase-6 Inhibitor Z-VEID-FMK

Apoptosis Caspase selectivity Enzymatic inhibition

Z-VEID-FMK uniquely combines the VEID recognition sequence with an irreversible FMK warhead, achieving 2.9-fold caspase-6 selectivity over caspase-3—unlike pan-caspase inhibitors that mask executioner caspase contributions. At 5-20 µM, it selectively blocks caspase-6-dependent apoptosis while preserving caspase-3/7 activity. Validated in lamin A cleavage (IC50 45 µM), Alzheimer's neuritic beading, axonal degeneration, and retinal ganglion cell neuroprotection (48.2% survival vs. 34.5% with Z-VAD-FMK). Essential for pathway-specific interrogation where off-target inhibition compromises experimental conclusions.

Molecular Formula C31H45FN4O10
Molecular Weight 652.9
Cat. No. B1574736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-6 Inhibitor Z-VEID-FMK
SynonymsCaspase-6 inhibitor (fluoromethylketone)
Molecular FormulaC31H45FN4O10
Molecular Weight652.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in DMSO
Storage-20°C

Caspase-6 Inhibitor Z-VEID-FMK: Technical Specifications and Comparative Baseline for Scientific Procurement


Z-VEID-FMK (Z-VE(OMe)ID(OMe)-FMK, CAS 210344-96-0) is a synthetic peptide inhibitor designed as a cell-permeable, irreversible inhibitor of caspase-6. It incorporates the VEID tetrapeptide recognition sequence specifically optimized for caspase-6/Mch2 active site binding, with O-methyl ester modifications on Glu-2 and Asp-4 residues to enhance membrane permeability . The fluoromethyl ketone (FMK) warhead forms a covalent, irreversible thioether bond with the catalytic cysteine residue in the caspase-6 active site, producing sustained enzymatic inhibition in both biochemical and cellular assays . As a member of the peptide-FMK inhibitor class, Z-VEID-FMK shares the broad FMK warhead mechanism with compounds such as Z-VAD-FMK (pan-caspase), Z-DEVD-FMK (caspase-3-targeted), and Z-IETD-FMK (caspase-8-targeted), yet its VEID recognition sequence confers a distinct selectivity profile that fundamentally alters its utility in experimental systems requiring caspase-6-specific interrogation.

Why Pan-Caspase Inhibitors Cannot Substitute for Z-VEID-FMK in Caspase-6-Specific Investigations


While pan-caspase inhibitors such as Z-VAD-FMK broadly suppress apoptotic execution, this non-selective activity masks the distinct contributions of individual caspases to disease-relevant pathways, a critical limitation for both mechanistic studies and therapeutic target validation. In the caspase activation cascade, caspase-6 occupies a functionally distinct position downstream of initiator caspases and operates through unique substrates, including nuclear lamin A and cytoskeletal proteins, that are not efficiently cleaved by caspase-3 or caspase-7 [1]. The order of caspase activation and the relative contribution of caspase-6 to apoptosis vary significantly depending on the apoptotic stimulus: dexamethasone treatment triggers VEIDase (caspase-6) activity before DEVDase (caspase-3) activity, whereas anti-Fas stimulation reverses this sequence [2]. Consequently, substituting Z-VEID-FMK with a pan-caspase inhibitor or a caspase-3-targeted inhibitor would abolish the capacity to dissect stimulus-specific caspase-6 contributions and would obscure pathway-specific pharmacological responses. The quantitative evidence presented in Section 3 establishes precisely why Z-VEID-FMK is irreplaceable for caspase-6-selective experimental designs.

Caspase-6 Inhibitor Z-VEID-FMK: Head-to-Head Comparative Evidence for Procurement Decision Support


Selectivity Profile: Z-VEID-FMK Exhibits Superior Caspase-6 vs. Caspase-3 Discrimination Compared to Pan-Caspase Inhibitor Z-VAD-FMK

In a standardized head-to-head enzymatic assay with recombinant executioner caspases, Z-VEID-FMK demonstrates an inverse selectivity profile compared to the widely used pan-caspase inhibitor Z-VAD-FMK. Z-VEID-FMK preferentially inhibits caspase-6 over caspase-3 by approximately 2.9-fold, whereas Z-VAD-FMK preferentially inhibits caspase-3 over caspase-6 by approximately 12.6-fold [1]. This difference in selectivity is critical: Z-VEID-FMK is the only peptide-FMK inhibitor in this comparative panel that demonstrates a higher potency for caspase-6 than for caspase-3. Z-DEVD-FMK, despite being marketed as a caspase-3 inhibitor, also shows measurable caspase-6 inhibition but with an 11.2-fold preference for caspase-3, rendering it unsuitable for caspase-6-specific experiments [1].

Apoptosis Caspase selectivity Enzymatic inhibition

Functional Cellular Selectivity: Z-VEID-FMK Effectively Inhibits Caspase-6-Mediated Lamin A Cleavage, Whereas Z-DEVD-FMK Fails to Do So

In a cellular lamin cleavage assay measuring caspase-6-specific proteolytic activity on the nuclear scaffold protein lamin A, Z-VEID-FMK achieves an IC50 of 45 µM. In contrast, Z-DEVD-FMK, despite its measurable enzymatic inhibition of caspase-6 (IC50 = 402.3 nM), fails to inhibit cellular lamin cleavage at concentrations up to 100 µM (IC50 > 100 µM) [1]. This divergence between enzymatic potency and cellular functional activity highlights a critical limitation of Z-DEVD-FMK: its inability to access or functionally inhibit caspase-6 in the relevant subcellular compartment where lamin A processing occurs. Z-VAD-FMK achieves cellular lamin cleavage inhibition with an IC50 of 44 µM, comparable to Z-VEID-FMK, but does so through non-selective pan-caspase inhibition rather than caspase-6-specific targeting [1].

Lamin A cleavage Nuclear apoptosis Cellular efficacy

In Vivo Target Engagement: Z-VEID-FMK Demonstrates Superior Retinal Ganglion Cell Protection Compared to Broad-Spectrum Caspase Inhibitor Z-VAD-FMK

In a standardized in vivo model of optic nerve transection (ONT) in rats, Z-VEID-FMK treatment for 14 days resulted in 48.2% survival of retinal ganglion cells (RGCs) relative to untreated controls (16.8%). In the same model, the broad-spectrum caspase inhibitor Z-VAD-FMK achieved only 34.5% RGC survival [1]. This 13.7 percentage-point improvement in RGC survival represents a 40% relative increase in neuroprotection efficacy when using the caspase-6-selective inhibitor compared to pan-caspase inhibition. In an independent model of 30-minute artery ligation-induced ischemia, Z-VEID-FMK increased RGC survival from 33.9% to 46.2%, an effect that was corroborated by siRNA-mediated caspase-6 silencing (30% to 48% survival), confirming that the observed protection is specifically attributable to caspase-6 inhibition rather than off-target effects [1].

Retinal ganglion cell Neuroprotection Optic nerve injury

Pathway-Specific Efficacy: Z-VEID-FMK Abolishes Caspase-6-Dependent Neuritic Degeneration That Is Unaffected by Aβ-Targeted Interventions

In primary human neuron cultures overexpressing familial Alzheimer's disease-associated amyloid precursor protein (APP) mutants, Z-VEID-FMK at a concentration of 5 µM completely inhibited APP-induced neuritic beading, a morphological hallmark of neurodegeneration. This protective effect was equivalent to that achieved by dominant-negative caspase-6 expression [1]. Critically, neuritic beading was independent of amyloid β-peptide (Aβ) production, as demonstrated by the APPM596V mutant which cannot generate Aβ yet still induced caspase-6-dependent neuritic degeneration that was blocked by Z-VEID-FMK [1]. In contrast, interventions targeting Aβ production or clearance would have no effect on this caspase-6-dependent degenerative pathway. This evidence establishes that Z-VEID-FMK provides a unique tool for interrogating Aβ-independent neurodegenerative mechanisms that are invisible to Aβ-focused experimental designs.

Alzheimer's disease Neuritic degeneration Amyloid precursor protein

Non-Apoptotic Therapeutic Application: Z-VEID-FMK Reduces Morphine-Induced Pruritus Without Compromising Analgesia

In a murine model of intrathecal morphine-induced acute itch, intrathecal injection of Z-VEID-FMK drastically reduced morphine-induced scratching bouts and suppressed spinal phosphorylation of protein kinase Mζ (PKMζ), a key mediator of synaptic plasticity in pruritus [1]. Critically, Z-VEID-FMK achieved this anti-pruritic effect without abolishing morphine analgesia, demonstrating functional dissociation of caspase-6-mediated itch signaling from opioid analgesic pathways [1]. This represents a class-level inference regarding the unique role of caspase-6 in non-apoptotic neuronal signaling: other caspase inhibitors, particularly pan-caspase inhibitors such as Z-VAD-FMK, would broadly suppress caspase-dependent neuronal functions and potentially interfere with pain-modulatory pathways, whereas Z-VEID-FMK selectively targets the caspase-6-PKMζ itch axis.

Pruritus Morphine-induced itch Spinal caspase-6

Antiviral Activity Profile: Z-VEID-FMK Demonstrates >10-Fold Reduction in Alphavirus Replication Across Multiple CNS-Relevant Cell Types

In a host-targeted antiviral screening study, Z-VEID-FMK reduced replication of both the TC-83 vaccine strain and the virulent Trinidad donkey (TrD) strain of Venezuelan equine encephalitis virus (VEEV) by at least 10-fold in astrocytoma, astroglial, and microglial cells [1]. Furthermore, Z-VEID-FMK exhibited broad-spectrum antiviral activity against the related Eastern equine encephalitis virus (EEEV) in multiple cell types [1]. This antiviral efficacy was identified through a proteomics-driven approach mapping host interaction partners of VEEV non-structural protein 3 (nsP3), establishing Z-VEID-FMK as one of only three inhibitors from an initial pool of 42 candidate small molecules to demonstrate validated antiviral activity in this system [1]. No comparative data with other caspase inhibitors are available from this study; this evidence establishes the unique cross-disciplinary utility of Z-VEID-FMK extending beyond traditional apoptosis research into host-targeted antiviral discovery.

Antiviral Alphavirus Venezuelan equine encephalitis virus

Caspase-6 Inhibitor Z-VEID-FMK: Evidence-Backed Application Scenarios for Research and Industrial Use


Caspase-6-Selective Apoptosis Pathway Dissection

Employ Z-VEID-FMK at 5-20 µM in cell culture to selectively inhibit caspase-6-dependent apoptosis while preserving caspase-3 and caspase-7 activity. This is essential for studies requiring discrimination between executioner caspase contributions to cell death, as pan-caspase inhibitors mask the distinct roles of individual caspases. The compound's 2.9-fold preferential inhibition of caspase-6 over caspase-3, in contrast to Z-VAD-FMK's 12.6-fold preference for caspase-3, makes Z-VEID-FMK uniquely suitable for this application [1]. For nuclear apoptosis studies focusing on lamin A cleavage, Z-VEID-FMK is functionally effective (cellular IC50 = 45 µM), whereas Z-DEVD-FMK fails to inhibit lamin A processing at any tested concentration (IC50 > 100 µM) [1].

Neurodegenerative Disease Modeling in Primary Human Neurons

Use Z-VEID-FMK at 5 µM to completely block APP-induced neuritic beading and caspase-6-dependent axonal degeneration in primary human neuron cultures expressing familial Alzheimer's disease mutants. This application is supported by direct evidence showing that Z-VEID-FMK phenocopies genetic caspase-6 ablation and inhibits Aβ-independent neuritic degeneration, a pathway that Aβ-targeted interventions cannot address [2]. This makes Z-VEID-FMK an essential tool for investigating early neurodegenerative events in Alzheimer's disease that occur upstream of or independently from amyloid pathology.

In Vivo Neuroprotection Studies in Optic Nerve Injury Models

Administer Z-VEID-FMK in rodent optic nerve transection (ONT) or ischemia-reperfusion models to achieve superior retinal ganglion cell (RGC) preservation compared to pan-caspase inhibitors. Evidence from comparative studies demonstrates that 14-day Z-VEID-FMK treatment yields 48.2% RGC survival versus only 34.5% with Z-VAD-FMK, representing a 40% relative improvement in neuroprotection [3]. The concordance between pharmacological inhibition with Z-VEID-FMK and siRNA-mediated caspase-6 silencing confirms that the observed protection is specifically mediated through caspase-6 inhibition rather than off-target effects [3].

Non-Apoptotic Caspase-6 Signaling Studies in Neuronal Systems

Deploy Z-VEID-FMK via intrathecal administration to selectively ablate caspase-6 activity in spinal cord signaling pathways while preserving other caspase-dependent neuronal functions. In murine models, Z-VEID-FMK effectively reduces morphine-induced pruritus and suppresses PKMζ phosphorylation without compromising opioid analgesia [4]. This application leverages the unique ability of Z-VEID-FMK to discriminate between caspase-6-mediated itch signaling and broader caspase-dependent pain-modulatory pathways, a selectivity profile not achievable with pan-caspase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspase-6 Inhibitor Z-VEID-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.